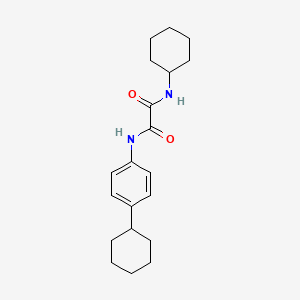

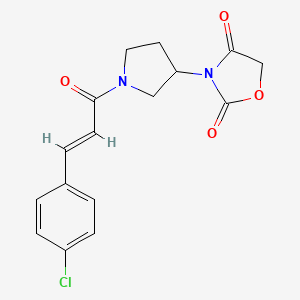

![molecular formula C19H20N2O2 B2560576 Pyridin-2-yl(spiro[chroman-2,4'-piperidin]-1'-yl)methanone CAS No. 1421507-53-0](/img/structure/B2560576.png)

Pyridin-2-yl(spiro[chroman-2,4'-piperidin]-1'-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Pyridin-2-yl(spiro[chroman-2,4’-piperidin]-1’-yl)methanone” is a novel compound that has been studied for its potential therapeutic applications . It belongs to a class of compounds known as spiro-chromanone derivatives . These compounds have been evaluated for their anti-tuberculosis (anti-TB) activity against Mycobacterium tuberculosis (Mtb) strain H37Ra .

Synthesis Analysis

The synthesis of these compounds involves designing and confirming their structures by analytical methods such as 1H-NMR, 13C-NMR, and mass spectrometry . The synthetic derivatives were evaluated for their anti-TB activity .Molecular Structure Analysis

The molecular structure of these compounds was confirmed by analytical methods, including 1H-NMR, 13C-NMR, and mass spectrometry . The addition of a spiro junction at the C2 position of the chroman-4-one molecule caused a significant change in the structure of the molecule .Applications De Recherche Scientifique

Catalysis in Organic Synthesis

The compound has potential applications in catalysis, especially in copper-catalyzed reactions. It could be used to facilitate the oxidation of Csp3-H to aromatic ketones, which are valuable in synthesizing complex organic molecules. This process is crucial in developing new materials and chemicals with diverse applications .

Water-Involving Oxidation Reactions

In the context of green chemistry, the compound could play a role in water-involved oxidation reactions. These reactions are environmentally friendly alternatives to traditional methods, which often require hazardous oxidants and produce unwanted waste. The compound’s structure may allow it to act as a catalyst or intermediate in these reactions .

Orientations Futures

The future directions for research on these compounds could include further studies to provide the most effective and cost-effective methods to synthesize novel chromanone analogs . Additionally, more research is needed to fully understand their mechanism of action and potential therapeutic applications .

Mécanisme D'action

Target of Action

Similar compounds have been evaluated towards a panel of protein kinases .

Mode of Action

It’s known that transition metals catalyze the oxidation of csp3-h for the synthesis of aromatic ketones . This compound is synthesized from pyridin-2-yl-methanes through a direct Csp3-H oxidation approach with water under mild conditions .

Biochemical Pathways

It’s known that similar compounds affect the protein kinase pathways .

Result of Action

Similar compounds have shown protein kinase inhibitory potency .

Propriétés

IUPAC Name |

pyridin-2-yl(spiro[3,4-dihydrochromene-2,4'-piperidine]-1'-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2/c22-18(16-6-3-4-12-20-16)21-13-10-19(11-14-21)9-8-15-5-1-2-7-17(15)23-19/h1-7,12H,8-11,13-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIAZSDDQAZNBHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCN(CC2)C(=O)C3=CC=CC=N3)OC4=CC=CC=C41 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyridin-2-yl(spiro[chroman-2,4'-piperidin]-1'-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

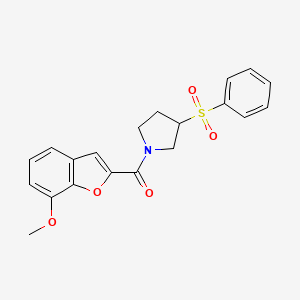

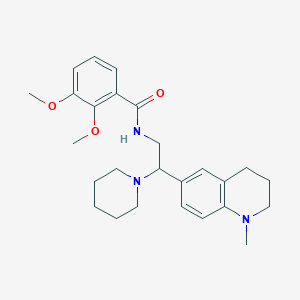

![N-[(E)-(dimethylamino)methylidene]-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide](/img/structure/B2560493.png)

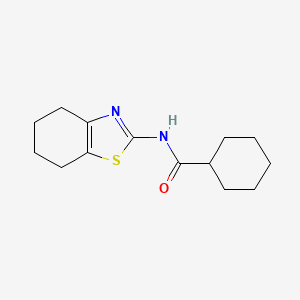

![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide](/img/structure/B2560498.png)

![3-Formyl-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carboxylic acid](/img/structure/B2560500.png)

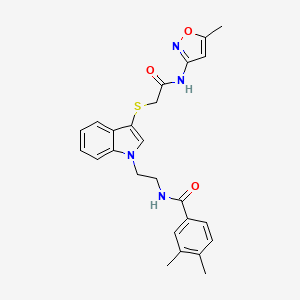

![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(N-methylmethylsulfonamido)acetamide](/img/structure/B2560501.png)

![(3E)-3-{amino[4-(6-chloropyridin-2-yl)piperazin-1-yl]methylidene}prop-1-ene-1,1,3-tricarbonitrile](/img/structure/B2560503.png)

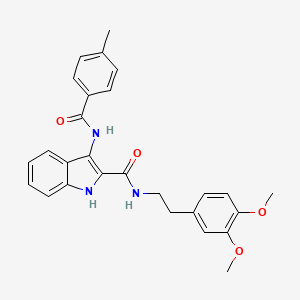

![N~4~-(4-chlorophenyl)-1-phenyl-N~6~-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2560511.png)

![N-(4-methoxyphenethyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2560515.png)